molecular formula C18H19N2O8P B12802164 Thymidine, 2',3'-didehydro-3'-deoxy-5'-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- CAS No. 201165-99-3

Thymidine, 2',3'-didehydro-3'-deoxy-5'-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)-

Cat. No.: B12802164
CAS No.: 201165-99-3
M. Wt: 422.3 g/mol
InChI Key: FMJGZLFHGBFKTH-BUEPIDKJSA-N
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Description

Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- is a nucleoside analog known for its role as an inhibitor of reverse transcriptase. This compound is a derivative of thymidine and is structurally modified to enhance its biological activity. It is commonly used in antiviral therapies, particularly in the treatment of HIV.

Preparation Methods

The synthesis of Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- involves several steps. The starting material is typically thymidine, which undergoes a series of chemical reactions to introduce the desired functional groups. The key steps include:

    Dehydration: Thymidine is dehydrated to form 2’,3’-didehydro-3’-deoxythymidine.

    Phosphorylation: The 5’-hydroxyl group of the nucleoside is phosphorylated using a phosphorylating agent such as phosphorus oxychloride.

    Oxidation: The final step involves the oxidation of the phosphorus atom to form the oxido group.

Industrial production methods for this compound typically involve large-scale synthesis using automated reactors and stringent quality control measures to ensure high purity and yield.

Chemical Reactions Analysis

Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form different oxido derivatives.

    Reduction: Reduction reactions can convert the oxido group back to a hydroxyl group.

    Substitution: The methoxy group can be substituted with other functional groups using appropriate reagents.

    Hydrolysis: The phosphodiester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding nucleoside and phosphate.

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex nucleoside analogs.

    Biology: This compound is employed in studies of DNA replication and repair mechanisms.

    Medicine: It is a key component in antiviral therapies, particularly for HIV treatment, due to its ability to inhibit reverse transcriptase.

    Industry: It is used in the production of antiviral drugs and as a research tool in pharmaceutical development.

Mechanism of Action

The primary mechanism of action of Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- involves the inhibition of reverse transcriptase, an enzyme crucial for the replication of retroviruses like HIV. By incorporating into the viral DNA, this compound terminates the DNA chain elongation, thereby preventing the virus from replicating. The molecular targets include the active site of reverse transcriptase and the viral DNA.

Comparison with Similar Compounds

Thymidine, 2’,3’-didehydro-3’-deoxy-5’-O-(8-methoxy-2-oxido-4H-1,3,2-benzodioxaphosphorin-2-yl)- is unique due to its specific structural modifications that enhance its antiviral activity. Similar compounds include:

    2’,3’-Dideoxycytidine: Another nucleoside analog used in antiviral therapies.

    Zalcitabine: A nucleoside analog with similar applications in HIV treatment.

    3’-Azido-3’-deoxythymidine:

    3’-Deoxy-3’-fluorothymidine: A fluorinated nucleoside analog with antiviral properties.

These compounds share a common mechanism of action but differ in their specific chemical structures and pharmacokinetic properties, which influence their efficacy and side effect profiles.

Properties

CAS No.

201165-99-3

Molecular Formula

C18H19N2O8P

Molecular Weight

422.3 g/mol

IUPAC Name

1-[(2R,5S)-5-[(8-methoxy-2-oxo-4H-1,3,2λ5-benzodioxaphosphinin-2-yl)oxymethyl]-2,5-dihydrofuran-2-yl]-5-methylpyrimidine-2,4-dione

InChI

InChI=1S/C18H19N2O8P/c1-11-8-20(18(22)19-17(11)21)15-7-6-13(27-15)10-26-29(23)25-9-12-4-3-5-14(24-2)16(12)28-29/h3-8,13,15H,9-10H2,1-2H3,(H,19,21,22)/t13-,15+,29?/m0/s1

InChI Key

FMJGZLFHGBFKTH-BUEPIDKJSA-N

Isomeric SMILES

CC1=CN(C(=O)NC1=O)[C@H]2C=C[C@H](O2)COP3(=O)OCC4=C(O3)C(=CC=C4)OC

Canonical SMILES

CC1=CN(C(=O)NC1=O)C2C=CC(O2)COP3(=O)OCC4=C(O3)C(=CC=C4)OC

Origin of Product

United States

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